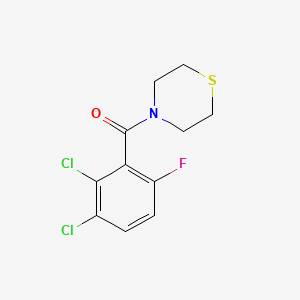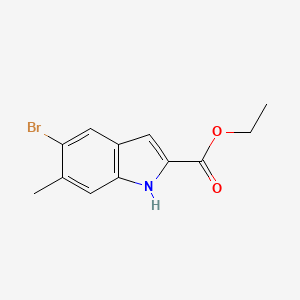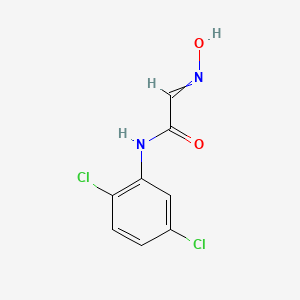![molecular formula C11H13NO4 B14014044 Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate CAS No. 6635-79-6](/img/structure/B14014044.png)
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate is an organic compound with the molecular formula C11H13NO4 It is a derivative of phenoxy acetamide and is characterized by the presence of an ethyl ester group and a hydroxyimino functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate typically involves the reaction of 3-(hydroxyiminomethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can react with the phenoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 2-[3-(nitromethyl)phenoxy]acetate.
Reduction: Formation of ethyl 2-[3-(aminomethyl)phenoxy]acetate.
Substitution: Formation of various substituted phenoxy acetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenoxy group can interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate can be compared with other similar compounds such as:
Ethyl 2-[3-(aminomethyl)phenoxy]acetate: Similar structure but with an amine group instead of a hydroxyimino group.
Ethyl 2-[3-(nitromethyl)phenoxy]acetate: Similar structure but with a nitro group instead of a hydroxyimino group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
6635-79-6 |
|---|---|
Fórmula molecular |
C11H13NO4 |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
ethyl 2-[3-(hydroxyiminomethyl)phenoxy]acetate |
InChI |
InChI=1S/C11H13NO4/c1-2-15-11(13)8-16-10-5-3-4-9(6-10)7-12-14/h3-7,14H,2,8H2,1H3 |
Clave InChI |
BJUNLWKZVSKZQZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)COC1=CC=CC(=C1)C=NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


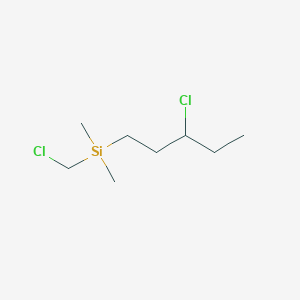

![methyl 4-[(3-acetamido-N-ethylanilino)methyl]benzoate](/img/structure/B14013982.png)
![[(3-Methylphenyl)imino]diethane-2,1-diyl bis[(4-methylphenyl)carbamate]](/img/structure/B14014000.png)

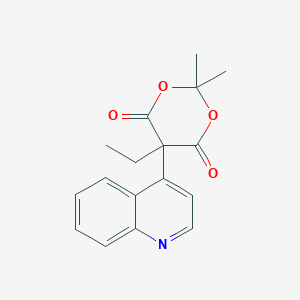
![6-Bromo-4-[(1E)-3,3-dimethyltriaz-1-en-1-yl]quinoline](/img/structure/B14014019.png)
